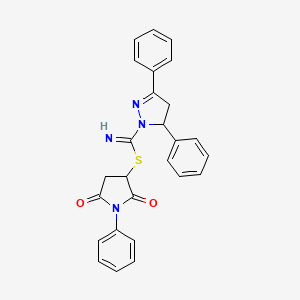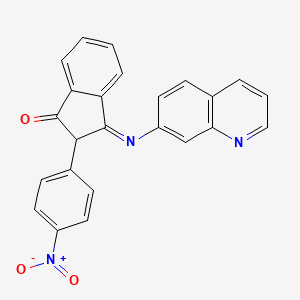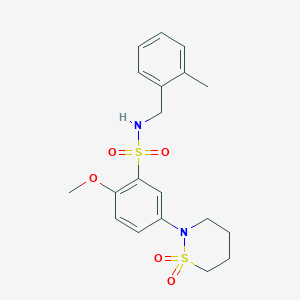
ethyl 1-(2-adamantyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-adamantyl)-4-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. Memantine is a non-competitive NMDA receptor antagonist that works by blocking excessive stimulation of glutamate receptors in the brain. In
Mecanismo De Acción
Memantine works by blocking excessive stimulation of glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive stimulation of glutamate receptors can lead to excitotoxicity and neuronal damage. Memantine blocks this excessive stimulation without completely inhibiting normal glutamate signaling.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate also affects other neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. Memantine has been shown to increase acetylcholine release and inhibit dopamine and serotonin reuptake. These effects may contribute to its therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in lab experiments is its well-established mechanism of action and safety profile. Memantine has been extensively studied in clinical trials and is approved for use in humans. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of ethyl 1-(2-adamantyl)-4-piperidinecarboxylate to achieve the desired effect in experiments.
Direcciones Futuras
For ethyl 1-(2-adamantyl)-4-piperidinecarboxylate research include exploring its potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into developing more potent and selective NMDA receptor antagonists that may have even greater therapeutic potential than ethyl 1-(2-adamantyl)-4-piperidinecarboxylate.
Métodos De Síntesis
Memantine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl bromoacetate to form ethyl 1-(2-adamantyl)-4-oxopiperidine-3-carboxylate. The intermediate is then reduced with sodium borohydride to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate. This synthesis method has been widely used and optimized over the years to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in large quantities for clinical use.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to improve cognitive function and slow disease progression. In Parkinson's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce motor symptoms and protect against dopaminergic neuron degeneration. In multiple sclerosis, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
ethyl 1-(2-adamantyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJVVMGBASDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)


![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)